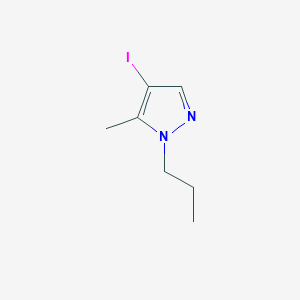

4-Iodo-5-methyl-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-4-10-6(2)7(8)5-9-10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOPMBIVEQTING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285025 | |

| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-76-2 | |

| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Iodo-5-methyl-1-propyl-1H-pyrazole in Medicinal Chemistry

The following technical guide details the properties, synthesis, and application of 4-Iodo-5-methyl-1-propyl-1H-pyrazole , a strategic heterocyclic building block.

Executive Summary

This compound (CAS: 1354705-76-2) represents a high-value scaffold in modern drug discovery. Its utility stems from the synergistic combination of a lipophilic N-propyl tail, a sterically significant 5-methyl group, and a highly reactive C-4 iodine handle. Unlike its chloro- or bromo-analogs, the C-4 iodo moiety offers superior oxidative addition rates in Palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries (Diversity-Oriented Synthesis) under mild conditions. This guide outlines its physicochemical profile, regioselective synthesis challenges, and protocols for downstream functionalization.

Physicochemical Profile

Understanding the physical baseline of this molecule is critical for assay development and formulation.

Table 1: Core Chemical Properties

| Property | Data / Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1354705-76-2 | |

| Molecular Formula | C₇H₁₁IN₂ | |

| Molecular Weight | 250.08 g/mol | Heavy atom count: 10 |

| Physical State | Pale yellow oil or low-melting solid | Tendency to darken upon light exposure due to C-I bond lability.[1] |

| Boiling Point | ~280°C (Predicted) | Decomposes prior to boiling at atm pressure. |

| LogP (Predicted) | 2.6 ± 0.4 | Lipophilic; suitable for CNS-penetrant library design. |

| H-Bond Donors | 0 | Fully substituted nitrogen centers. |

| H-Bond Acceptors | 1 | Pyrazole N-2 nitrogen. |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | Weakly basic; protonation occurs at N-2. |

Structural Analysis

-

Steric Environment: The 5-methyl group is crucial. It introduces steric bulk adjacent to the N-propyl group, forcing the propyl chain to adopt specific conformations. This "ortho-like" effect can restrict rotation in biaryl systems generated via coupling at C-4, potentially improving binding selectivity in protein pockets.

-

Electronic Character: The pyrazole ring is electron-rich (excessive π-system). The iodine atom at C-4 is activated for electrophilic substitution but is primarily utilized as a leaving group in metal-catalyzed couplings.

Synthetic Accessibility & Regiocontrol

The synthesis of 5-methyl-1-substituted pyrazoles is notoriously prone to regiochemical ambiguity. The reaction of unsymmetrical 1,3-diketones with alkyl hydrazines typically yields a mixture of 1,3- and 1,5-isomers.

The Regioselectivity Challenge

Thermodynamics usually favor the 1-propyl-3-methyl isomer to minimize steric clash between the N-propyl and the methyl group. To secure the 1-propyl-5-methyl core required for this target, specific protocols must be employed.

Diagram 1: Regiocontrolled Synthesis Logic

Caption: Regioselective pathways. The 1,5-isomer (green) requires kinetic control or specific solvent effects to overcome steric repulsion, unlike the thermodynamically favored 1,3-isomer (red).

Recommended Synthetic Route (Post-Cyclization Iodination)

The most reliable route to the 4-iodo derivative involves the direct electrophilic halogenation of the pre-formed 1-propyl-5-methyl-1H-pyrazole scaffold.

Protocol: Iodination using N-Iodosuccinimide (NIS)

-

Dissolution: Dissolve 1-propyl-5-methyl-1H-pyrazole (1.0 equiv) in Acetonitrile (ACN) or DMF (0.5 M concentration).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to prevent exotherm-induced decomposition.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target M+H ≈ 251).

-

Workup: Quench with 10% aqueous sodium thiosulfate to remove oxidative byproducts. Extract with Ethyl Acetate.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The iodine atom is highly lipophilic, causing the product to elute earlier than the starting material.

Reactivity & Functionalization

The C-4 iodine bond is the primary "warhead" for diversification. The reactivity order for pyrazoles in Pd-catalyzed coupling is I > Br >> Cl, making this molecule a superior substrate for difficult couplings (e.g., with sterically hindered boronic acids).

Diagram 2: Diversity-Oriented Synthesis (DOS) Workflow

Caption: Functionalization landscape. The C-4 iodine enables access to biaryls (Suzuki), alkynes (Sonogashira), and amines (Buchwald), serving as a gateway to complex medicinal scaffolds.

Key Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-5-methyl-1-propyl-1H-pyrazole.

-

Setup: In a microwave vial, combine:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against steric bulk.

-

K₂CO₃ (3.0 equiv)

-

-

Solvent: Add degassed Dioxane:Water (4:1 ratio).

-

Conditions: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

-

Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.

-

Validation: Monitor disappearance of the starting iodide (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the fluorescent biaryl spot.

Handling & Safety (GHS Classification)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with alkyl-iodopyrazoles. Treat as a hazardous chemical.

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C, protected from light. The C-I bond is photosensitive; degradation leads to the release of iodine (purple discoloration).

-

Disposal: Halogenated organic waste streams.

References

-

JHECHEM Co., Ltd. (2025). Product Specification: this compound (CAS 1354705-76-2).[7] Retrieved from

-

Sigma-Aldrich. (2026). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole (Analogous Safety Data). Retrieved from

-

BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776444 (4-Iodo-5-methyl-1-phenyl-1H-pyrazole). Retrieved from

- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. echemi.com [echemi.com]

Technical Guide: 4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS 1354705-76-2)

[1][2]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical development. It serves as a critical intermediate for the synthesis of pyrazole-based scaffolds, particularly in the development of kinase inhibitors and receptor antagonists where the N1-propyl group provides specific hydrophobic interactions within a binding pocket.

Core Chemical Data

| Property | Specification |

| CAS Number | 1354705-76-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁IN₂ |

| Molecular Weight | 250.08 g/mol |

| SMILES | CCCn1c(C)c(I)cn1 |

| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

| LogP (Predicted) | ~2.5 - 2.9 |

Structural Significance & Mechanism of Reactivity

This molecule is not a drug itself but a regiochemically defined scaffold . Its value lies in two key structural features:

-

The C4-Iodo Handle: The iodine atom at the 4-position is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid elaboration of complex libraries.

-

The N1-Propyl/C5-Methyl Pattern: Unlike simple pyrazoles which exist as tautomers, this molecule is "locked" in the 1H-form. The specific 1,5-substitution pattern is often challenging to synthesize purely (vs. the 1,3-isomer) but is crucial for orienting substituents in enzyme active sites.

Reactivity Profile (Graphviz Diagram)

The following diagram illustrates the primary chemical transformations accessible from this core.

Caption: Divergent synthesis pathways utilizing the C4-iodo handle for library generation.

Synthesis & Regiochemistry (Expertise & Experience)

Synthesizing 1,5-disubstituted pyrazoles is chemically distinct from 1,3-isomers. Direct alkylation of 3(5)-methylpyrazole typically yields the 1,3-isomer (sterically favored) as the major product. Therefore, a cyclocondensation strategy is required to ensure the 1,5-regiochemistry.

Recommended Synthetic Route

-

Condensation: Reaction of propylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone or an enaminone).

-

Iodination: Electrophilic aromatic substitution at the C4 position using N-Iodosuccinimide (NIS).

Critical Causality: The use of a specific solvent (e.g., ethanol vs. acetic acid) during condensation dictates the ratio of 1,5- vs 1,3-isomers. Acidic conditions often favor the 1,5-isomer when using specific hydrazine salts.

Synthesis Workflow Diagram

Caption: Step-wise synthesis ensuring correct regiochemistry at the N1 and C5 positions.

Experimental Protocols (Trustworthiness)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Purpose: To attach an aryl group at the C4 position, a common step in drug discovery.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the pyrazole, arylboronic acid, and K₂CO₃.

-

Degassing: Add the solvent mixture and sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Storage & Stability

-

Light Sensitivity: Organoiodides can degrade (liberate iodine) upon prolonged exposure to light. Store in amber vials.

-

Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent discoloration.

-

Hygroscopicity: Generally low, but keep desiccated.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

References

-

PubChem Compound Summary . 4-Iodo-5-methyl-1-phenyl-1H-pyrazole (Analogous Structure). National Center for Biotechnology Information. Link

-

BenchChem Application Notes . 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (General protocols for iodo-pyrazole coupling). Link

-

Organic Chemistry Portal . Synthesis of Pyrazoles. (Methodologies for regioselective pyrazole synthesis). Link

-

AK Scientific . Product Catalog: this compound. Link

Technical Guide: Solubility and Stability Profiling of 4-Iodo-5-methyl-1-propyl-1H-pyrazole

Executive Summary & Compound Significance

4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS: 1354705-76-2) is a critical heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2] Its structural integrity is defined by the labile C-I bond at the 4-position—essential for functionalization but a vulnerability regarding photostability—and the N-propyl chain, which modulates lipophilicity.

This guide provides a rigorous framework for characterizing the solubility and stability of this intermediate. Where specific empirical data is proprietary or sparse, protocols are grounded in Structure-Activity Relationship (SAR) data from close analogs (e.g., 4-iodo-1-methyl-1H-pyrazole) and standard pre-formulation principles.

Physicochemical Profile: The "Why" Behind the Behavior

Understanding the molecular architecture is a prerequisite for designing valid stability protocols.

| Property | Value / Characteristic | Technical Implication |

| Molecular Formula | C₇H₁₁IN₂ | Moderate molecular weight (250.08 g/mol ).[1] |

| Physical State | Solid (Likely off-white/yellow) | Melting point expected range: 55–70°C (Based on methyl/ethyl analogs [1]). Handling requires temperature control to prevent sintering. |

| Lipophilicity (LogP) | ~2.5 – 3.0 (Predicted) | The N-propyl group significantly increases hydrophobicity compared to methyl analogs. Poor aqueous solubility is expected without co-solvents. |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | The pyrazole nitrogen is weakly basic. It remains uncharged at physiological pH (7.4), limiting pH-dependent solubility manipulation. |

| Reactivity Hotspot | C4–Iodine Bond | High susceptibility to homolytic cleavage via UV light (photodeiodination). |

Solubility Assessment Protocols

Due to the predicted lipophilicity, a standard aqueous solubility test is insufficient. The following workflow utilizes a "Solubility Screen by Solvent Class" approach to identify optimal vehicles for reaction or formulation.

Automated Kinetic Solubility Workflow

Objective: Determine equilibrium solubility in diverse media using HPLC-UV/Vis detection.

Reagents:

-

Solvents: Water (pH 7.4 buffer), Methanol, DMSO, Acetonitrile, DCM.

-

Standard: 99% pure this compound.

Protocol:

-

Preparation: Weigh 5 mg of compound into 1.5 mL amber HPLC vials (protect from light).

-

Addition: Add solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds between additions. If dissolution is not visual, sonicate for 5 minutes at <30°C.

-

Equilibration: Shake samples for 24 hours at 25°C.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (low binding).

-

Analysis: Quantify via HPLC-UV (Detection @ 254 nm).

Solubility Decision Logic

The following diagram illustrates the decision matrix for selecting solvents based on the compound's behavior.

Caption: Kinetic solubility screening workflow for hydrophobic intermediates.

Stability Profiling & Stress Testing

The stability of this compound is governed principally by the iodine substituent. Iodinated heterocycles are notoriously photolabile [2].

Forced Degradation Pathways

Researchers must validate stability under three specific stress conditions:

-

Photolysis (Light Stress):

-

Oxidation:

-

Thermal Stress:

Stability Testing Protocol (LC-MS Compatible)

Objective: Quantify degradation products (De-iodo analog, dimers).

Step-by-Step Methodology:

-

Stock Solution: Prepare 1 mg/mL in Acetonitrile.

-

Stress Conditions:

-

Control: Dark, 4°C.

-

UV Stress: Expose to 1.2 million lux hours (ICH Q1B standard) or direct sunlight for 4 hours.

-

Oxidative:[3] Add 0.3% H₂O₂ for 2 hours.

-

Acid/Base: 0.1 N HCl and 0.1 N NaOH for 4 hours.

-

-

Quenching: Neutralize acid/base samples; reduce peroxide with sodium thiosulfate.

-

Analysis: Inject onto C18 Column (Gradient 5-95% ACN in Water + 0.1% Formic Acid).

-

Target Mass: Look for [M+H]⁺ = 251.0 (Parent), 125.1 (De-iodo analog: 5-methyl-1-propyl-1H-pyrazole).

-

Degradation Logic Diagram

Caption: Primary degradation pathways emphasizing photolytic deiodination.

Handling and Storage Recommendations

Based on the physicochemical profile and stability risks, the following Standard Operating Procedure (SOP) is recommended for laboratory handling.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2–8°C (Refrigerated) | Prevents thermal degradation and maintains solid-state form. |

| Atmosphere | Inert Gas (N₂ or Ar) | Prevents moisture absorption and oxidative yellowing over long-term storage. |

| Container | Amber Vial with PTFE-lined cap | Critical protection against UV-induced C-I bond cleavage. |

| Solution Stability | Use fresh (<24h). | Iodine-containing solutions can degrade rapidly in light; avoid storing stock solutions. |

| Safety | Wear Nitrile Gloves & Eye Protection | Aryl iodides can be sensitizers; avoid inhalation of dust [3]. |

References

-

PubChem. (n.d.).[6] Compound Summary for CID 24885772: 4-Iodo-1-methyl-1H-pyrazole. National Library of Medicine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | C10H9IN2 | CID 2776444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Engineering of the Pyrazole Scaffold: From Regioselective Synthesis to Kinase Hinge Binding

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in over 40 FDA-approved therapeutics, including Ruxolitinib , Crizotinib , and Celecoxib . Its utility stems from a unique ability to act as a bioisostere for phenyl rings while introducing critical hydrogen-bond donor/acceptor (HBD/HBA) motifs.

This guide moves beyond basic heterocycle chemistry to address the two primary bottlenecks in pyrazole drug discovery: regioselective synthesis (controlling the 1,3- vs. 1,5-isomer ratio) and rational scaffold decoration for ATP-competitive kinase inhibition.

Part 1: The Pharmacophore & Chemical Space

The Adenine Mimetic

In kinase inhibitor design, the pyrazole moiety is frequently deployed to mimic the adenine ring of ATP.[1] The nitrogen atoms at positions 1 and 2 interact with the kinase hinge region backbone.

-

N-Unsubstituted Pyrazoles (1H-pyrazoles): Act as both H-bond donors (N1-H) and acceptors (N2). They are tautomeric, shifting between 1H and 2H forms depending on the local pH and binding pocket environment.

-

N-Substituted Pyrazoles: The N1-substitution locks the tautomer, fixing the geometry. This is critical for reducing entropic penalties upon binding but requires precise synthetic installation to ensure the substituent points toward the solvent front or the ribose pocket, rather than clashing with the gatekeeper residue.

Physicochemical Tuning

| Property | Impact on Drug Design |

| LogP | Pyrazoles lower LogP compared to phenyl analogs, improving aqueous solubility (approx. 1.5 log unit drop). |

| Dipole Moment | High dipole moment (~2.2 D) facilitates strong electrostatic interactions within polar pockets. |

| Metabolic Stability | The ring is generally resistant to oxidative metabolism (CYP450), unlike furan or thiophene bioisosteres. |

Part 2: Strategic Synthesis & Regiocontrol[2]

The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of regioisomers (1,3- vs 1,5-substituted) when the diketone is unsymmetrical. Separation of these isomers is difficult due to similar polarity.

Modern Solution: Regioselective 1,3-Dipolar Cycloaddition or Multicomponent Reactions (MCR).

Decision Logic for Synthesis

The following workflow illustrates the selection of synthetic routes based on the required substitution pattern.

Figure 1: Synthetic decision tree. Route C is preferred for N-substituted targets to avoid isomer mixtures.

Part 3: Validated Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Method: Copper-Catalyzed One-Pot Reaction via N-Tosylhydrazones. Rationale: This method avoids the isolation of unstable diazo intermediates and guarantees the 1,5-substitution pattern often required for kinase selectivity, which is difficult to access via Knorr synthesis.

Materials

-

Substrate A: Aryl aldehyde (1.0 equiv)

-

Substrate B: Tosylhydrazine (1.1 equiv)

-

Substrate C: Terminal Alkyne (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow

-

Hydrazone Formation (In Situ):

-

Charge a flame-dried reaction vial with Aryl aldehyde (1.0 mmol) and Tosylhydrazine (1.1 mmol) in 1,4-Dioxane (2 mL).

-

Stir at 70°C for 1 hour.

-

Validation Point: Check TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde spot indicates hydrazone formation.

-

-

Cycloaddition:

-

Workup & Purification:

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, gradient Hexane

20% EtOAc).

-

-

Characterization (Self-Validating):

-

¹H NMR: Look for the characteristic pyrazole C4-H singlet. In 1,3,5-trisubstituted systems, this typically appears between 6.5 – 6.9 ppm . Absence of a second singlet confirms regiopurity.

-

Part 4: Medicinal Chemistry & SAR Logic[6][7][8][9]

The Kinase Hinge Binding Mode

For drugs like Ruxolitinib (JAK inhibitor) or Crizotinib (ALK inhibitor), the pyrazole is the anchor.[5]

-

Hinge Interaction: The pyrazole N2 (lone pair) accepts a hydrogen bond from the backbone NH of the hinge residue. The C3-substituent often extends into the gatekeeper region.

-

Solvent Front: The N1-substituent usually points toward the solvent front, allowing for the attachment of solubilizing groups (e.g., piperidine, morpholine) without steric clash.

SAR Optimization Cycle

Figure 2: Structure-Activity Relationship (SAR) map for pyrazole kinase inhibitors.

Comparative Analysis of Approved Drugs

| Drug | Target | Indication | Pyrazole Role | Key Interaction |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Hinge Binder | Pyrazole N-H donates to hinge; N acts as acceptor. |

| Crizotinib | ALK/ROS1 | NSCLC | Scaffold Core | 3,5-substitution creates "U-shape" conformation for pocket fit. |

| Celecoxib | COX-2 | Arthritis | Selectivity | 1,5-diaryl substitution fits the larger COX-2 hydrophobic side pocket. |

References

-

Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review.European Journal of Medicinal Chemistry .

-

Kong, Y., et al. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2]Organic Letters .

-

Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.Pharmacological Research .[6][7][8][9]

-

Yoon, J. Y., et al. (2011).[10] Recent Advances in the Regioselective Synthesis of Pyrazoles.[4][10][11][12]Current Organic Chemistry .

-

Ansari, A., et al. (2017). Biologically active pyrazole derivatives.[13][6][5][8][9][10][11][14][15][16][17]New Journal of Chemistry .

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. tandfonline.com [tandfonline.com]

- 12. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Topic: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-5-methyl-1-propyl-1H-pyrazole: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs with applications as anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][2] The ability to precisely functionalize this heterocyclic system is paramount for developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for modifying the pyrazole core.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol as applied to 4-iodo-5-methyl-1-propyl-1H-pyrazole (CAS No. 1354705-76-2)[5]. The high reactivity of the carbon-iodine bond in this substrate makes it an excellent electrophilic partner for coupling with a wide range of organoboron reagents.[6] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, empowering researchers to efficiently synthesize diverse libraries of novel pyrazole derivatives.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[3] The mechanism is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7] Understanding these steps is crucial for rational optimization and troubleshooting.

The three key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole. This is typically the rate-determining step and results in a Pd(II) complex.[3][8]

-

Transmetalation : The organic group from the activated organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[8][9]

-

Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature. These parameters are interconnected and must be considered holistically.

Palladium Catalyst and Ligand System

The choice of catalyst is critical for achieving high yields. While numerous sophisticated catalysts exist, several are commonly employed for their reliability and commercial availability.[4]

-

Pd(0) Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, effective catalyst that can be used directly as it enters the catalytic cycle as the active Pd(0) species.[6][11]

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[9][15] The choice of base can significantly affect yield and must be matched to the substrates and solvent system.

-

Inorganic Bases : Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[15]

-

Na₂CO₃/K₂CO₃ : Effective, inexpensive, and widely used, but their limited solubility in organic solvents often necessitates the use of a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).[3][13]

-

Cs₂CO₃ : More soluble in organic solvents and often provides higher yields in challenging couplings, albeit at a higher cost.[2][6]

-

K₃PO₄ : A strong base that can be effective when weaker bases fail, particularly with sterically hindered substrates.[13]

-

-

Fluoride Sources : For base-sensitive substrates, fluoride salts like KF or CsF can be used to activate the boronic acid without promoting side reactions like ester saponification.[9][13]

Solvent System Selection

The solvent must solubilize the reactants and catalyst while being compatible with the chosen base. The addition of water is common in many protocols to dissolve inorganic bases.[7][16]

-

Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices and widely used.[3][16]

-

Aromatic Solvents : Toluene is another common choice, particularly for reactions run at higher temperatures.[3]

-

Polar Aprotic Solvents : Dimethylformamide (DMF) can be effective, especially when using ionic pre-catalysts.[17]

-

Biphasic Systems : A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is frequently employed to dissolve the inorganic base and facilitate the reaction at the phase interface.[7]

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and their impact on yield for Suzuki couplings of 4-iodopyrazole derivatives, compiled for illustrative purposes. Actual yields are highly substrate-dependent.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ (2-5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 0.1-0.2 | 85-95 | [2][6] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | 70-85 | [6] |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 2-18 | 80-90 | [18] |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 16 | 75-90 | N/A |

| Pd(PPh₃)₄ (10) | - | K₂CO₃ (1.3) | THF/H₂O | Reflux | 48 | 50-60 | [11] |

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure using Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0-2.5 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or sealed tube, magnetic stirrer, condenser

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the boronic acid, Na₂CO₃, and Pd(PPh₃)₄.[6]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields.[2]

Materials:

-

This compound (1.0 equiv)

-

Aryl- or Heteroarylboronic Acid (1.0-1.2 equiv)

-

Pd(PPh₃)₄ (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) and Water (e.g., 3:1.2 v/v)

-

Microwave vial with stir bar, microwave reactor

Procedure:

-

To a microwave vial, add this compound and the corresponding boronic acid.[2]

-

Add DME and water to the vial.

-

Purge the vial with nitrogen for 2-3 minutes.

-

Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.

-

Seal the vial tightly and place it in the microwave reactor.

-

Irradiate the reaction mixture at 90-100 °C for 5-15 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the vial to room temperature before carefully opening.

-

Proceed with the workup and purification as described in Protocol 1 (steps 7-9).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of 4-substituted pyrazoles. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling the rapid development of novel compounds for applications in drug discovery and materials science.

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

-

PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

-

Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

-

PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

-

Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]

-

Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

-

RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Development of Novel Anti-Inflammatory Agents from the 4-Iodo-5-methyl-1-propyl-1H-pyrazole Scaffold

Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 4-Iodo-5-methyl-1-propyl-1H-pyrazole as a versatile starting material for the discovery and preclinical evaluation of novel anti-inflammatory agents. The strategic placement of the iodo group at the C4 position offers a prime handle for chemical diversification through modern cross-coupling reactions, enabling the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[9] We present a logical, tiered workflow from synthesis and initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.

Synthesis and Characterization of the Core Scaffold

The primary utility of this compound lies in its function as a modifiable building block.[9] A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.[10]

Protocol 1.1: Two-Step Synthesis of this compound

Rationale: This protocol first constructs the pyrazole ring via a classical condensation reaction, followed by direct iodination. This approach is efficient and provides the key intermediate for subsequent derivatization.

Step 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole

-

To a solution of propylhydrazine (1.0 eq) in ethanol, add acetylacetone (2,4-pentanedione) (1.05 eq) dropwise at 0 °C.

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-methyl-1-propyl-1H-pyrazole.

Step 2: Iodination to yield this compound [10]

-

Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours at room temperature, protecting from light. Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the title compound, this compound, as a solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Foundational In Vitro Screening Cascade

A tiered screening approach is critical to efficiently identify promising compounds. The workflow begins with assessing cytotoxicity to establish a therapeutic window, followed by direct enzyme inhibition assays and finally, cell-based functional assays.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

-

Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK, 60 minutes for IκBα degradation).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against: phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and total protein counterparts, as well as a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels. Compare the levels in compound-treated samples to the LPS-only control.

Preliminary In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in a living organism to assess efficacy and bioavailability. The carrageenan-induced paw edema model is a standard and robust acute inflammation model. [11][12][13]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Rationale: This model evaluates the ability of a compound to reduce acute, localized edema. Subplantar injection of carrageenan induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it relevant for testing COX inhibitors. [6][14]

-

Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC)

-

Group 2: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)

-

Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Compound Administration: Administer the test compounds and controls orally (p.o.) via gavage.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100

-

Where Vt is the paw volume at time 't'.

-

| Treatment Group (p.o.) | Paw Volume Increase (mL) at 3 hr | % Inhibition |

| Vehicle Control | 0.85 ± 0.06 | - |

| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |

| Test Compound (30 mg/kg) | 0.45 ± 0.05 | 47.1% |

Caption: Example results from the in vivo carrageenan-induced paw edema model.

Conclusion and Future Directions

This application note outlines a systematic and robust strategy for the development of novel anti-inflammatory agents starting from the versatile this compound scaffold. The protocols provided cover the essential stages of preclinical drug discovery, from synthesis and in vitro screening to mechanistic studies and in vivo validation.

A compound demonstrating high COX-2 selectivity, potent inhibition of inflammatory mediators in LPS-stimulated cells, modulation of NF-κB or MAPK signaling, and significant edema reduction in vivo would be considered a strong lead candidate. The true power of the starting scaffold lies in the potential for rapid iteration. The C4-iodo group can be readily functionalized using Suzuki, Sonogashira, Heck, or other palladium-catalyzed cross-coupling reactions to generate a library of analogues. This allows for the exploration of structure-activity relationships (SAR) to further enhance potency, improve the selectivity profile, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, paving the way for the development of next-generation anti-inflammatory therapeutics.

References

-

IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]

-

AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

-

Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 5. [Link]

-

Liaw, K., & Chen, Y. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 9. [Link]

-

Kaur, P., Arora, V., & Kharb, R. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

-

Saggini, R., & Pellegrino, R. (2024). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Biolife - Publisher. [Link]

-

Mellado, M., & Rodriguez-Frade, J. M. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12. [Link]

-

Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]

-

Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

-

Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(1), 33-51. [Link]

-

Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

-

Cusabio. (n.d.). MAPK signaling pathway. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Bentham Science. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. [Link]

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Jialal, I., & Devaraj, S. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Clinical Endocrinology & Metabolism, 90(12), 6438-42. [Link]

-

Lin, T. H., & Pao, L. J. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6033. [Link]

-

Singh, S., & Sharma, P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(12), 5033-5038. [Link]

-

Gavan, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1253. [Link]

-

Covance. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

-

ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental.... [Link]

-

Freitas, M., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. Biochemical and Biophysical Research Communications, 709, 106599. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

SlideShare. (n.d.). screening methods for Antinflammatory drugs. [Link]

-

Peiris, D., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Biosciences and Medicines, 13(3), 1-15. [Link]

-

Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(6), e1083. [Link]

-

IIVS. (n.d.). Anti-Inflammatory Screen. [Link]

-

Squeo, B., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1730. [Link]

-

Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8715–8728. [Link]

-

Bio-protocol. (2017). LPS-induced inflammatory response. [Link]

-

Wang, Y., et al. (2025, October 1). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 26(19), 15024. [Link]

-

Arulprakash, A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 7(3), 132-139. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(4‐methylphenyl)‐5‐(thiophen‐2‐yl)‐1H‐pyrazole (5 b). [Link]

-

Al-Abdullah, N. H., et al. (2011). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. European Journal of Medicinal Chemistry, 46(11), 5326-31. [Link]

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. nuvisan.com [nuvisan.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. ijpras.com [ijpras.com]

- 14. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

Application Notes & Protocols: Leveraging 4-Iodo-5-methyl-1-propyl-1H-pyrazole in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on identifying low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into high-affinity leads.[1][3] This application note provides a comprehensive guide to the use of 4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS No. 1354705-76-2) as a strategic fragment in FBDD campaigns. We will explore the rationale for its use, its physicochemical properties, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.

Introduction: The Strategic Value of Halogenated Pyrazoles in FBDD

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its wide range of biological activities.[4][5] In the context of FBDD, the pyrazole core offers a desirable combination of low molecular weight, synthetic tractability, and the ability to form key interactions with protein targets.[6][7]

The subject of this guide, This compound , brings a unique set of advantages to the FBDD process:

-

The Iodine Handle: The iodine atom at the 4-position is a key feature. It can act as a potent halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for subsequent hit-to-lead optimization via various cross-coupling reactions, allowing for the exploration of chemical space around the core fragment.[4]

-

Vectorial Growth: The propyl and methyl groups provide specific substitution patterns that can probe different regions of a binding pocket. The propyl group, in particular, offers a clear vector for fragment growth into more complex molecules.[6]

-

Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a guideline for fragment-like properties (MW < 300 Da, cLogP < 3, etc.), which increases the likelihood of finding a binding site on a protein target.[8]

This document will provide the necessary protocols to effectively utilize this fragment in a typical FBDD workflow, from initial screening to hit validation and characterization.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure.

| Property | Value (Estimated) | Rationale & Significance in FBDD |

| Molecular Formula | C7H11IN2[9] | Provides the elemental composition. |

| Molecular Weight | 250.08 g/mol [9] | Adheres to the "Rule of Three," ensuring it is small enough to explore diverse binding pockets.[8] |

| Appearance | Off-white to pale yellow solid | Important for assessing purity and solubility. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Crucial for preparing stock solutions for screening assays. High solubility in DMSO is essential for many biophysical techniques.[[“]] |

| Reactivity | The C-I bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | This is a key feature for the "fragment growing" phase of FBDD, allowing for the systematic elaboration of the initial hit.[4][6] |

FBDD Workflow Using this compound

A typical FBDD campaign involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.

Figure 2: Conceptual workflow for identifying a fragment's binding site using NMR-based chemical shift perturbation mapping.

Causality Behind Choices:

-

Protein-Observed NMR: This method is highly robust and provides direct information about the interaction from the protein's perspective, reducing the likelihood of false positives from compound aggregation. [11][12]* ¹⁵N-Labeling: Isotopic labeling is necessary to generate the HSQC spectrum, which provides single-residue resolution.

Structural Characterization by X-ray Crystallography

Objective: To obtain a high-resolution 3D structure of the protein-fragment complex, providing definitive proof of binding and the precise binding mode. [8][13][14] Protocol:

-

Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å is desirable). [13]2. Fragment Soaking:

-

Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

-

Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 1 hour to overnight).

-

-

Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. [15]4. Structure Determination:

-

Process the diffraction data.

-

Solve the structure by molecular replacement using the apo-protein structure as a model.

-

Analyze the resulting electron density maps to identify the bound fragment. A clear, unambiguous electron density for the fragment confirms its binding and reveals its orientation and interactions with the protein.

-

-

Structure-Based Design: Use the detailed structural information to guide the synthetic elaboration of the fragment, for instance, by designing modifications that extend from the propyl group or replace the iodine atom to engage with nearby protein residues. [3][6] Self-Validation:

-

Electron Density: The ultimate validation is the clear and unambiguous electron density corresponding to the shape and size of the fragment in the difference Fourier maps.

-

Refinement Statistics: A well-refined structure will have good R-work/R-free values and reasonable geometry.

Conclusion

This compound represents a highly valuable, yet underutilized, fragment for FBDD campaigns. Its combination of a privileged pyrazole core, a defined growth vector, and a synthetically versatile iodine handle makes it an ideal starting point for developing potent and selective inhibitors. The protocols outlined in this guide provide a robust framework for researchers to integrate this fragment into their drug discovery pipelines, leveraging the strengths of complementary biophysical techniques to drive projects from initial hit identification to structure-guided lead optimization.

References

-

Re-synthesis of result [16]not found.

-

Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved February 15, 2026, from [Link]

-

Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [17]not found.

-

Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Retrieved February 15, 2026, from [Link]

-

Gonzalez-Medina, M., et al. (2018). Recent Advances in Fragment-Based Computational Drug Design: Tackling Simultaneous Targets/Biological Effects. Full article: Recent Advances in Fragment-Based Computational Drug Design: Tackling Simultaneous Targets/Biological Effects. Retrieved February 15, 2026, from [Link]

-

Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [18]not found.

-

Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [19]not found.

-

Re-synthesis of result [20]not found.

-

Pellecchia, M., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [21]not found.

-

Gingell, H., & Ulaganathan, T. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Peak Proteins - Sygnature Discovery. Retrieved February 15, 2026, from [Link]

-

Zoabi, A. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [22]not found.

-

Re-synthesis of result [23]not found.

-

Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [24]not found.

-

Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [25]not found.

-

Douangamath, A. (2022, January 17). The XChem pipeline for fragment screening. Diamond Light Source. Retrieved February 15, 2026, from [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [26]not found.

-

Astex Pharmaceuticals. (2020). Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. Retrieved February 15, 2026, from [Link]

-

Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Re-synthesis of result [27]not found.

-

Re-synthesis of result [28]not found.

-

Re-synthesis of result [29]not found.

-

Re-synthesis of result [30]not found.

-

Zhang, X., et al. (2011). Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. PubMed. Retrieved February 15, 2026, from [Link]

-

Bassyouni, F. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. tandfonline.com [tandfonline.com]

- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 9. echemi.com [echemi.com]

- 10. consensus.app [consensus.app]

- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. selvita.com [selvita.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nuvisan.com [nuvisan.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]

- 24. youtube.com [youtube.com]

- 25. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 26. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 27. mdpi.com [mdpi.com]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. Pyrazole synthesis [organic-chemistry.org]

- 30. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | C10H9IN2 | CID 2776444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategies for the Regioselective N-Alkylation of Pyrazoles

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib (Jakafi). However, the N-alkylation of unsymmetrical pyrazoles remains a notorious bottleneck due to annular tautomerism, often yielding difficult-to-separate mixtures of N1- and N2-alkylated regioisomers. This Application Note provides a rational, mechanism-driven framework for controlling regioselectivity. We detail three validated protocols—Classical

Part 1: Mechanistic Insight & The Regioselectivity Challenge

The fundamental challenge in pyrazole alkylation is annular tautomerism . In an unsubstituted pyrazole, the proton shuttles between N1 and N2. When a substituent is present at the C3 (or C5) position, these nitrogens become chemically distinct but remain in dynamic equilibrium.

-

Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky substituent).

-

Electronic Control: Electron-withdrawing groups (EWG) increase the acidity of the adjacent NH, often making the more hindered nitrogen the nucleophile in the neutral state, but the less hindered site in the anionic state (due to coordination with the metal cation).

Visualization: Tautomerism and Alkylation Pathways

Figure 1: The interplay between tautomeric equilibrium and irreversible alkylation. The ratio of N1:N2 is determined by the specific transition state energy, influenced heavily by the cation (

Part 2: Experimental Protocols

Method A: Cesium Carbonate-Mediated Alkylation ( )

Best for: Robust substrates, primary alkyl halides, and scale-up.

Mechanism: The "Cesium Effect." The large ionic radius of

Protocol Steps:

-

Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the Pyrazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cesium Carbonate (

) (1.5 – 2.0 equiv) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion.-

Note: For highly acidic pyrazoles (e.g., nitro-substituted), gas evolution (

) may be observed.

-

-

Alkylation: Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.

-

Optimization: If the alkyl halide is volatile, use a sealed tube.

-

-

Reaction: Stir at 60 °C for 4–12 hours. Monitor by LC-MS.

-

Endpoint: Look for the disappearance of the starting material (

) and appearance of the product (

-

-

Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF) and 1x with brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography. Isomers often have significantly different

values (N1-alkylated products are typically less polar than N2-isomers).

Method B: Mitsunobu Reaction

Best for: Alkylation using Alcohols (avoiding halides) and sensitive substrates.

Mechanism: Activation of the alcohol by

Protocol Steps:

-

Preparation: Dissolve Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (

) (1.5 equiv) in anhydrous THF or Toluene (0.1 M) under -

Cooling: Cool the mixture to 0 °C (ice bath).

-

Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes.

-

Critical: The solution will turn yellow/orange. Rapid addition can generate excessive heat and decompose the betaine intermediate.

-

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Concentrate directly.

-

Purification: Triturate with

:Hexanes (1:1) to precipitate Triphenylphosphine oxide (

Method C: Aza-Michael Addition

Best for: Alkylation with

Protocol Steps:

-

Mix: Combine Pyrazole (1.0 equiv) and Michael Acceptor (1.2 equiv) in Acetonitrile (MeCN) .

-

Catalyst: Add DBU (0.1 equiv) or

(0.2 equiv). -

Reaction: Stir at RT (or 50 °C for hindered substrates) for 2–6 hours.

-

Workup: Evaporation and direct chromatography. This reaction is often quantitative.

Part 3: Optimization & Troubleshooting Guide

Regioselectivity is rarely 100:0. Use this matrix to tune your conditions.

| Variable | Recommendation | Mechanistic Rationale |

| Base | Larger cations ( | |

| Solvent | DMF or NMP | High dielectric constants dissociate ion pairs. |

| Solvent (Alt) | HFIP (Hexafluoroisopropanol) | Advanced: H-bonding solvents can stabilize specific tautomers, sometimes reversing selectivity. |

| Temperature | Low (-78 to 0 °C) | Favors Kinetic Control (often N2 or mixed). |

| Temperature | High (60 to 100 °C) | Favors Thermodynamic Control (allows equilibration to the more stable N1 isomer). |

| Leaving Group | Iodide > Bromide > Tosylate | Better leaving groups allow milder conditions, preventing thermal equilibration if kinetic product is desired. |

Part 4: Analytical Validation (Self-Validating System)

Never assume regiochemistry based solely on "major/minor" yields. You must validate the structure using NMR.

Isomer Differentiation Workflow

-

1H NMR:

-

N1-Isomer (Sterically free): The proton on the adjacent carbon (C5-H) typically appears as a doublet (

) due to coupling with C4-H. -

N2-Isomer (Sterically crowded): The alkyl group protons often show an upfield shift due to shielding by the adjacent substituent (e.g., Phenyl).

-

-

NOESY (The Gold Standard):

-

Look for a Through-Space Correlation (NOE) between the N-Alkyl protons and the substituent at position 5 (or 3).

-

If NOE is observed

Alkylation occurred at the nitrogen adjacent to that substituent.

-

-

13C NMR (For

pyrazoles):-

N-alkylation adjacent to a

group changes the

-

Visualization: Analytical Decision Tree

Figure 2: Standard workflow for assigning pyrazole regiochemistry using Nuclear Overhauser Effect Spectroscopy.

References

-

Review of Regioselectivity: Fustero, S., et al. "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."[2] Organic & Biomolecular Chemistry, 2011. Link

-

Cesium Carbonate Protocol: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[3] Link

-

Mitsunobu Application: Tsunoda, T., et al. "Mitsunobu alkylation of pyrazoles." Tetrahedron Letters, 1993. Link

-

Analytical Differentiation: Clarina, J., et al. "Differentiation of regioisomeric N-alkylation of indazoles and pyrazoles by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024.[4] Link

-

Michael Addition: Li, P., et al. "Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones."[1] Chinese Journal of Chemistry, 2011. Link

Sources

Application Note: 4-Iodo-5-methyl-1-propyl-1H-pyrazole in Advanced Organic Synthesis

Executive Summary

4-Iodo-5-methyl-1-propyl-1H-pyrazole (CAS: 1354705-76-2) is a high-value heterocyclic building block characterized by three distinct functional handles: a nucleophilic nitrogen core (blocked by a propyl group), a steric methyl guard at position C5, and a highly reactive iodide at position C4.

This application note details the utility of this scaffold in medicinal chemistry, specifically for the synthesis of kinase inhibitors and PDE5 inhibitors .[1] Unlike its 3-methyl isomer, the 5-methyl-1-propyl motif provides unique steric bulk adjacent to the N1 position, influencing the binding conformation of the pyrazole in enzyme active sites. This guide provides optimized protocols for activating the C4-I bond via Palladium-catalyzed cross-couplings, ensuring high yields and reproducibility.

Structural Analysis & Reactivity Profile

The utility of this compound stems from the electronic and steric environment of the pyrazole ring.

| Feature | Position | Chemical Function | Application Impact |

| Iodide | C4 | Electrophile (Excellent Leaving Group) | Primary site for C-C bond formation (Suzuki, Sonogashira, Heck). Reactivity is superior to C4-Br analogs. |